3-Methyl-1,2,4-cyclopentanetrione

Description

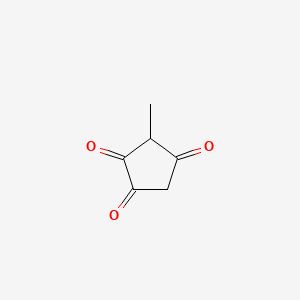

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentane-1,2,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-4(7)2-5(8)6(3)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWXZDKUAHOVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021622 | |

| Record name | 3-Methyl-1,2,4-cyclopentanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4505-54-8 | |

| Record name | 3-Methyl-1,2,4-cyclopentanetrione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4505-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4505-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1,2,4-cyclopentanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1,2,4-CYCLOPENTANETRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3842P8E6WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Methyl-1,2,4-cyclopentanetrione

The synthesis of this compound is a multi-step process that often begins with more readily available precursors. A common and effective route involves the oxidation of a substituted cyclopentanedione.

Key Precursors and Reaction Conditions

A primary precursor for the synthesis of this compound is 2-methylcyclopentane-1,3-dione. The transformation of this 1,3-diketone into the desired 1,2,4-trione is achieved through an oxidation reaction. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this purpose. The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, to facilitate the reaction.

The synthesis of the precursor, 2-methylcyclopentane-1,3-dione, can be accomplished through various methods, including the base-promoted cyclization of ethyl 4-oxohexanoate.

Below is a table summarizing the key precursors and reaction conditions for a plausible synthesis of this compound.

| Step | Precursor | Reagents/Catalysts | Solvent | Key Conditions | Product |

| 1 | Ethyl 4-oxohexanoate | Sodium methoxide, Dimethyl sulfoxide | Xylene | Reflux | 2-Methylcyclopentane-1,3-dione |

| 2 | 2-Methylcyclopentane-1,3-dione | Selenium dioxide (SeO₂) | Tetrahydrofuran/Water | - | This compound |

Intermediates and Reaction Pathways

The pathway from 2-methylcyclopentane-1,3-dione to this compound involves the oxidation of the methylene (B1212753) group adjacent to the two carbonyl groups. The reaction with selenium dioxide introduces a third carbonyl group at the C-2 position, transforming the 1,3-dione into a 1,2,3-trione structure. In this specific case, it results in the formation of this compound. The use of selenium dioxide for the oxidation of 1,3-diketones is a known method for the synthesis of 1,2,3-trione compounds.

Utilization of this compound as a Synthetic Building Block

This compound is a valuable intermediate in the synthesis of various organic compounds, including cyclopentenolones, which are important in the fragrance and insecticide industries.

Synthesis of Cyclopentenolones

One of the significant applications of this compound is in the synthesis of cyclopentenolones, such as the pyrethroid insecticide precursor, allethrolone.

Stereoselective Production of (±) Allethrolone

The stereoselective production of (±) Allethrolone, also known as 2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, can be achieved through a synthetic pathway that utilizes a derivative of this compound. This process involves the introduction of an allyl group to the cyclopentane (B165970) ring, followed by selective reduction to yield the final alcohol product. The control of stereochemistry is a critical aspect of this synthesis to ensure the desired biological activity of the final product.

Role of 2-Methyl-3,5,5-triethoxy-2-cyclopentene-1-one as a Key Intermediate

In a specific synthetic route to (±) Allethrolone, this compound is first converted into the key intermediate, 2-Methyl-3,5,5-triethoxy-2-cyclopentene-1-one. This transformation involves the protection of the carbonyl groups, which allows for selective reaction at a specific position on the cyclopentane ring.

The formation of this triethoxy intermediate is a crucial step that sets the stage for the subsequent introduction of the allyl group. The reaction of 2-Methyl-3,5,5-triethoxy-2-cyclopentene-1-one with an allylating agent, such as allylmagnesium bromide, leads to the formation of a precursor to allethrolone. The final step in the synthesis is the hydrolysis of the resulting compound to yield (±) Allethrolone.

The following table outlines the proposed synthetic transformation.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | This compound | Ethanol, Acid catalyst | 2-Methyl-3,5,5-triethoxy-2-cyclopentene-1-one |

| 2 | 2-Methyl-3,5,5-triethoxy-2-cyclopentene-1-one | Allylmagnesium bromide | Allethrolone precursor |

| 3 | Allethrolone precursor | Aqueous acid | (±) Allethrolone |

General Applicability in Cyclopentenolones Synthesis

This compound serves as a versatile precursor for the synthesis of substituted cyclopentenolones. The presence of multiple carbonyl groups allows for selective reactions to introduce functionality and construct the cyclopentenolone core. Synthetic strategies often involve the selective reduction of one or more carbonyl groups, followed by dehydration or other transformations to yield the desired enolone structure. The specific reaction conditions and reagents determine the regioselectivity of the reduction and subsequent reactions, enabling the synthesis of a variety of cyclopentenolone derivatives. For instance, selective reduction of the C-1 or C-2 carbonyl groups, followed by elimination of water, can directly lead to the formation of a cyclopentenolone ring system. The methyl group at the C-3 position influences the reactivity and stability of the intermediates, providing a handle for controlling the stereochemical outcome of these transformations.

Preparation of Cyclopentanediones and Cyclopentenediones

The Clemmensen reduction, which employs zinc amalgam (Zn/Hg) in the presence of concentrated hydrochloric acid, is a classic method for the deoxygenation of ketones to methylene groups. pw.livebyjus.com When applied to cyclic β-diketones or triketones, the reaction can be complex, sometimes leading to unexpected products. pw.live In the case of this compound, complete reduction of one carbonyl group, specifically the one at the C-4 position, would theoretically yield 2-Methyl-1,3-cyclopentanedione.

However, a notable characteristic of the Clemmensen reduction of certain cyclic 1,3-dicarbonyl compounds is the potential for ring contraction. pw.livedoubtnut.comscribd.com This process is believed to proceed through a diradical intermediate, which can undergo intramolecular carbon-carbon bond formation followed by a pinacol-type rearrangement. pw.livescribd.com Therefore, the Clemmensen reduction of this compound could potentially yield a mixture of products, including the fully reduced product and a monoketone with a contracted ring system. doubtnut.comscribd.com

Table 1: Potential Products from Clemmensen Reduction of this compound

| Starting Material | Expected Product (Direct Reduction) | Possible Rearrangement Product |

|---|

The conversion of this compound into 2,3-Dialkyl-1,4-cyclopentanediones or 2,3-Dialkyl-1,4-cyclopentenediones would necessitate a multi-step synthetic sequence. A plausible, though not explicitly documented, pathway would involve initial selective protection of the C-1 and C-4 carbonyl groups. This could be followed by the reduction of the C-2 carbonyl to a methylene group. Subsequent deprotection and enolate formation would then allow for sequential alkylation at the C-2 and C-3 positions. The resulting 2,3-dialkyl-1,4-cyclopentanedione could then be subjected to controlled oxidation or other elimination reactions to introduce a double bond, affording the corresponding 2,3-dialkyl-1,4-cyclopentenedione. The specific choice of protecting groups, reducing agents, and alkylating agents would be critical to the success of such a synthetic route.

The synthesis of 4-Alkylcyclopentane-1,3-diones from this compound hinges on the selective reduction of the carbonyl group at the C-2 position. Achieving this chemoselectivity can be challenging due to the presence of two other carbonyl functionalities. One potential strategy involves the use of sterically hindered reducing agents that would preferentially attack the less hindered C-2 carbonyl. Alternatively, selective protection of the C-1 and C-4 carbonyls, for example, as ketals, would allow for the targeted reduction of the C-2 carbonyl. Following the reduction, deprotection of the C-1 and C-4 carbonyls would yield a 2-hydroxy-1,4-dione intermediate. Subsequent dehydration would generate a cyclopentenone, which could then be subjected to conjugate addition of an alkyl group to install the desired functionality at the C-4 position, followed by tautomerization to the 1,3-dione.

Synthesis of Prostanoid Synthons (e.g., Corey's Lactone) from Functionalized Derivatives

A significant application of derivatives of this compound is in the synthesis of prostanoid synthons, which are key building blocks for prostaglandins. A notable example is the preparation of a prostanoid synthon from a 3-alkyl-1,2,4-cyclopentanetrione, as reported by Weinshenker. This approach highlights the utility of the cyclopentanetrione core in constructing the complex cyclopentane ring system of prostaglandins. The synthesis of Corey's lactone, a versatile intermediate in many prostaglandin syntheses, can be envisioned from functionalized derivatives of this compound. This would likely involve a series of stereocontrolled reductions, alkylations, and functional group manipulations to install the necessary side chains and stereocenters present in the target lactone.

Hydrogenation Studies of this compound

Catalytic hydrogenation is a fundamental transformation for the reduction of carbonyl groups. While specific studies on the hydrogenation of this compound are not extensively detailed in the literature, the behavior of related cyclic diones provides insight into the expected outcomes. The hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been investigated using heterogeneous catalysts. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction rate and selectivity.

Commonly employed catalysts for such reductions include ruthenium on carbon (Ru/C) and palladium on carbon (Pd/C). The reaction typically proceeds via the mono-hydrogenation to a hydroxyketone intermediate, followed by further hydrogenation to the diol. For this compound, complete hydrogenation would be expected to yield 3-Methyl-1,2,4-cyclopentanetriol. The stereochemical outcome of the hydrogenation, leading to various diastereomers of the triol, would be influenced by the catalyst surface and the steric hindrance imposed by the methyl group and existing hydroxyl groups during the sequential reduction steps.

Table 2: General Conditions for Catalytic Hydrogenation of Cyclic Ketones

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Ru/C, Pd/C, Platinum oxide (PtO₂), Raney Nickel |

| Solvent | Isopropanol (IPA), Ethanol, Water, Tetrahydrofuran (THF) |

| Hydrogen Pressure | 20 - 60 bar |

| Temperature | Room temperature to 100°C |

Derivatization to Semicarbazones, e.g., (1E)-3-methyl-1,2,4-cyclopentanetrione 1-semicarbazone

The chemical transformation of this compound into its semicarbazone derivative, specifically (1E)-3-methyl-1,2,4-cyclopentanetrione 1-semicarbazone, represents a significant derivatization reaction. Semicarbazones are crystalline compounds that are often synthesized to aid in the identification and characterization of aldehydes and ketones. The formation of a semicarbazone from a carbonyl compound proceeds via a condensation reaction with semicarbazide, typically in the presence of an acid catalyst.

The reaction mechanism involves the nucleophilic attack of the terminal amino group of semicarbazide on one of the carbonyl carbons of this compound. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (an imine), which is characteristic of semicarbazones.

Given the presence of three carbonyl groups in this compound at positions 1, 2, and 4, the reaction with one equivalent of semicarbazide is expected to be regioselective. The relative reactivity of the carbonyl groups influences which one will preferentially react. Generally, the steric and electronic environment of each carbonyl group dictates its susceptibility to nucleophilic attack. In the case of this compound, the carbonyl groups at positions 1 and 2 are vicinal (adjacent), while the carbonyl at position 4 is isolated. The electronic effects of the methyl group at position 3 will also influence the reactivity of the adjacent carbonyls. The formation of the 1-semicarbazone suggests that the reaction occurs preferentially at the C1 or C4 position, with the "(1E)" designation indicating the stereochemistry around the newly formed C=N double bond.

Detailed research findings on the specific synthesis of (1E)-3-methyl-1,2,4-cyclopentanetrione 1-semicarbazone are not extensively documented in publicly available literature. However, based on general procedures for semicarbazone synthesis, the reaction would likely involve dissolving this compound in a suitable solvent, such as ethanol, followed by the addition of an equimolar amount of semicarbazide hydrochloride and a weak acid or base to facilitate the reaction. The product would then be isolated through crystallization.

The table below outlines the key reactants and expected product for this transformation.

| Reactant/Product | Chemical Name | Molecular Formula | Role in Reaction |

| Starting Material | This compound | C₆H₆O₃ | Substrate |

| Reagent | Semicarbazide Hydrochloride | CH₆ClN₃O | Nucleophile |

| Product | (1E)-3-methyl-1,2,4-cyclopentanetrione 1-semicarbazone | C₇H₉N₃O₃ | Derivatized Product |

Further research would be necessary to elucidate the precise reaction conditions, yields, and the full spectroscopic characterization of (1E)-3-methyl-1,2,4-cyclopentanetrione 1-semicarbazone.

Chemical Reactivity and Mechanistic Investigations

Enolization Equilibria and Tautomerism in Cyclic Polyketones

Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org This phenomenon is particularly significant in cyclic polyketones, such as 3-methyl-1,2,4-cyclopentanetrione, where the molecule can exist in equilibrium between its keto and enol forms. The enol form is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond, arising from the migration of a proton from an alpha-carbon to a carbonyl oxygen. libretexts.org

The stability of the enol tautomer is influenced by several factors. In many β-dicarbonyl compounds, the enol form is more stable than the diketo form due to strong intramolecular hydrogen bonds and extended π-conjugation. researchgate.net The equilibrium between the keto and enol forms can be influenced by the solvent, with more polar solvents often stabilizing the enol form through hydrogen bonding interactions. researchgate.netmasterorganicchemistry.com For instance, the enol tautomer of acetoacetic acid is present at less than 2% in water (D₂O) but increases to 49% in carbon tetrachloride (CCl₄). masterorganicchemistry.com

In cyclic triketones, the delocalization of electrons across the endocyclic keto-enol fragment contributes to the stability of the enol form. researchgate.net The acidity of the compound, represented by its pKa value, is correlated with the bond lengths within the keto-enol fragment; more acidic compounds tend to have longer O-H and C=C bonds and shorter C-O distances. researchgate.net

The interconversion between keto and enol tautomers, while rapid, involves a significant energy barrier, particularly in the absence of a catalyst. researchgate.net This tautomerization can be catalyzed by either acids or bases, proceeding through two distinct proton transfer steps. libretexts.org

Interactive Data Table: Factors Influencing Keto-Enol Tautomerism

| Factor | Effect on Enol Form | Example |

| Intramolecular Hydrogen Bonding | Stabilizes | The enol form of 2,4-pentanedione is favored by 85% due to a stabilizing intramolecular hydrogen bond. libretexts.org |

| Conjugation | Stabilizes | Conjugation of the enol's double bond with other pi systems, like a phenyl ring, increases stability. libretexts.org |

| Aromaticity | Strongly Stabilizes | The enol tautomer of 2,4-cyclohexadienone, phenol, is exclusively present due to the formation of a stable aromatic ring. libretexts.org |

| Solvent Polarity | Can Stabilize or Destabilize | Polar solvents can stabilize the enol form through hydrogen bonding, but the effect is solvent-dependent. researchgate.netmasterorganicchemistry.com |

| Substituents | Varies | Electron-donating groups like methyl (CH₃) favor the enol form, while electron-withdrawing groups like fluorine (F) favor the keto form. ruc.dk |

Oxidative and Reductive Pathways of this compound

The presence of three carbonyl groups makes this compound susceptible to both oxidation and reduction reactions.

Oxidative Pathways: Oxidation of this compound can lead to the formation of products with higher oxidation states. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The specific products formed will depend on the reaction conditions and the strength of the oxidizing agent. For instance, strong oxidation may lead to the cleavage of the cyclopentane (B165970) ring and the formation of carboxylic acids.

Reductive Pathways: Reduction of the carbonyl groups in this compound can yield a variety of products, including alcohols and hydrocarbons. Commonly employed reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. The extent of reduction can be controlled by the choice of reagent and reaction conditions. For example, selective reduction of one or two carbonyl groups is possible, leading to the formation of corresponding diols or triols.

Nucleophilic Addition Reactions and Derivatives Formation

The electrophilic nature of the carbonyl carbons in this compound makes it a prime substrate for nucleophilic addition reactions. This reactivity is fundamental to its use in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. academie-sciences.fr

Nucleophiles, which are electron-rich species, can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. Common nucleophiles that react with carbonyl compounds include organometallic reagents (like Grignard reagents), amines, and thiols. academie-sciences.frnih.gov

The reactivity of the three carbonyl groups can differ, allowing for selective reactions. The formation of various derivatives is a key aspect of the chemistry of this compound. For example, reaction with amines can lead to the formation of imines or enamines.

A significant type of nucleophilic addition for α,β-unsaturated carbonyl systems, which can be formed from the enolization of this compound, is the Michael addition or conjugate addition. masterorganicchemistry.comyoutube.com In this reaction, a soft nucleophile, such as an enolate or a cuprate, adds to the β-carbon of the unsaturated system. masterorganicchemistry.comyoutube.com

Interactive Data Table: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reaction Name (if applicable) |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Grignard Reaction |

| Amine (R-NH₂) | Imine/Enamine | - |

| Thiol (R-SH) | Thioacetal/Thio-enol ether | - |

| Enolate | β-Dicarbonyl Compound | Michael Addition |

| Organocuprate (R₂CuLi) | Alkylated Carbonyl Compound | Gilman Reaction/Conjugate Addition |

Theoretical and Computational Chemistry Studies

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-methyl-1,2,4-cyclopentanetrione, these studies would focus on the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

Key aspects that would be investigated include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher reactivity. In a trione (B1666649) system, the electron-withdrawing nature of the three carbonyl groups would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The precise location of the LUMO would indicate the most electrophilic sites.

Furthermore, quantum chemical calculations can determine the partial atomic charges on each atom, revealing the electrostatic potential of the molecule. This information is invaluable for predicting how the molecule will interact with other polar molecules or ions. The carbonyl carbons are expected to carry a significant positive charge, while the oxygen atoms will be negatively charged.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | A measure of the molecule's electronic excitability and kinetic stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are intended to demonstrate the type of data obtained from quantum chemical calculations, not experimentally verified values for this specific compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. rsc.orgrsc.orgmdpi.com For this compound, DFT could be employed to explore various potential reaction pathways, such as enolization, nucleophilic additions, and rearrangements.

The presence of three carbonyl groups and adjacent alpha-protons suggests a complex tautomeric landscape. DFT calculations can determine the relative energies of the different enol forms, providing insight into their relative stabilities and populations at equilibrium. Transition state theory, combined with DFT, allows for the calculation of activation energies for these transformations, revealing the kinetic feasibility of different pathways. For instance, DFT could be used to model the reaction of the trione with a nucleophile, identifying the most likely site of attack and the energy profile of the entire reaction. Such studies are crucial for understanding and predicting the chemical behavior of the compound in different chemical environments.

Molecular Dynamics Simulations and Conformational Analysis

The cyclopentane (B165970) ring is not planar and can adopt various conformations, often described as envelope and twist forms. The presence of a methyl group and three carbonyl groups on the ring of this compound will influence the preferred conformation. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. acs.orgmdpi.comyoutube.com

By simulating the motion of the atoms, MD can reveal the flexibility of the ring system and the rotational barriers of the methyl group. These simulations provide a dynamic picture of the molecule, which is often more representative of its behavior in solution than a static picture of a single, minimized structure. Understanding the accessible conformations is important, as the spatial arrangement of the atoms can affect the molecule's reactivity and its ability to interact with other molecules, such as enzyme active sites in a biological context.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Key Feature |

| Envelope (C3-puckered) | 0.00 | 35° | Methyl group in a pseudo-equatorial position. |

| Twist (C4,C5-puckered) | 1.2 | -25° | A slightly higher energy conformation. |

| Envelope (C4-puckered) | 2.5 | 15° | Steric strain between carbonyls and methyl group. |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The specific values would need to be determined by actual molecular dynamics simulations.

Prediction of Spectroscopic Properties and Chemical Behaviors

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra. scilit.comuncw.edunih.govgithub.io For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its Infrared (IR) vibrational frequencies.

By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or interesting electronic effects that warrant further investigation.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the calculated absorption bands, particularly the characteristic carbonyl stretches, can be compared with an experimental IR spectrum to aid in its interpretation.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O at C1) | 198 ppm | Not Available |

| ¹³C NMR Chemical Shift (C=O at C2) | 201 ppm | Not Available |

| ¹³C NMR Chemical Shift (C=O at C4) | 205 ppm | Not Available |

| IR Stretch (C=O) | 1720-1780 cm⁻¹ | Not Available |

Occurrence and Formation in Natural and Processed Systems

Natural Occurrence and Biosynthesis Pathways

The natural world provides a source for 3-Methyl-1,2,4-cyclopentanetrione, where it contributes to the complex chemical profile of certain plants. Its formation in these biological systems is a result of specific biosynthetic pathways that are subjects of ongoing scientific investigation.

This compound has been identified as a volatile constituent of the flowers of Fagraea fragrans, a plant also known as the Tembusu. thaiscience.infocmu.ac.th In a detailed analysis of the essential oil hydrodistilled from fresh Fagraea fragrans flowers, this compound was detected and quantified. cmu.ac.th

Research employing gas chromatography-mass spectrometry (GC-MS) to investigate the chemical composition of the essential oil and various solvent extracts of the flowers successfully identified 118 different volatile compounds. thaiscience.infocmu.ac.th Among these, this compound was present in the essential oil with a relative peak area of 1.87%. cmu.ac.th While the compound has been clearly identified, the specific biosynthetic pathways leading to its production within the Fagraea fragrans flower have not been elucidated in the reviewed literature.

Table 1: Selected Volatile Compounds Identified in the Essential Oil of Fagraea fragrans Flowers

| Compound | Relative Peak Area (%) |

|---|---|

| This compound | 1.87 |

| Linalool | 1.97 |

| Z-Linalool oxide (furanoid) | 0.61 |

| E-Linalool oxide (furanoid) | 0.17 |

| E-Linalool oxide (pyranoid) | 0.52 |

Source: Pripdeevech, P. & Saansoomchai, J. (2013). cmu.ac.th

Formation during Thermal Processing and Degradation

Thermal processes, such as cooking and combustion, can induce complex chemical reactions, leading to the formation of new compounds not originally present in the starting material. This compound is one such compound that emerges from the thermal degradation of organic matter in various contexts.

The application of heat during cooking can significantly alter the flavor and aroma profile of vegetables by generating a diverse array of volatile compounds. A 2023 study on the texture and flavor changes in lotus (B1177795) root (Nelumbo nucifera) due to different cooking methods identified this compound as a newly formed compound under specific conditions. nih.govresearchgate.net

The research compared the volatile components of fresh, boiled, steamed, and deep-fried lotus root slices. Using gas chromatography-mass spectrometry (GC-MS), the study found that this compound was not detectable in fresh, boiled, or steamed lotus root. nih.govresearchgate.net However, it was identified in deep-fried lotus root at a concentration of 17.19 ± 1.67 µg/kg. nih.govresearchgate.net This finding indicates that the high temperatures associated with deep-frying are responsible for its formation, likely through heat-induced reactions such as the Maillard reaction or caramelization of the root's components. researchgate.net

Table 2: Content of this compound in Lotus Root under Different Cooking Conditions

| Sample | Content (µg/kg) |

|---|---|

| Fresh Lotus Root | Not Detected |

| Boiled Lotus Root | Not Detected |

| Steamed Lotus Root | Not Detected |

| Deep-Fried Lotus Root | 17.19 ± 1.67 |

Source: Liu, Y., et al. (2023). nih.govresearchgate.net

In the pursuit of renewable energy, lignocellulosic biomass (such as wood and agricultural waste) is subjected to thermochemical conversion processes like pyrolysis and liquefaction to produce biofuels. These high-temperature processes break down the complex polymers of biomass into a liquid bio-oil, gas, and a solid char. aston.ac.uk Detailed chemical analysis of the products from these processes has revealed the presence of this compound as a minor by-product. aston.ac.ukuhasselt.be

Specifically, it has been listed among the compounds identified during the analytical pyrolysis of lignin, a key component of lignocellulosic biomass. aston.ac.uk Its formation underscores the complex degradation and rearrangement reactions that occur during the high-temperature liquefaction and pyrolysis of biomass, yielding a wide spectrum of oxygenated organic compounds in the resulting bio-oil. aston.ac.ukuhasselt.be

Biological Activities and Bio Functional Implications

Antioxidant Activity and Related Mechanisms

3-Methyl-1,2,4-cyclopentanetrione has been identified as a heat-induced compound in processed agricultural products, notably as a Maillard Reaction Product (MRP) in sugarcane by-products like molasses. nih.govresearchgate.net The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars at elevated temperatures and is known to generate compounds that contribute to the antioxidant capacity of foods. nih.govresearchgate.net

Table 1: Research Findings on the Biological Activities of Extracts Containing this compound

| Activity Studied | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Antioxidant Capacity | Analysis of sugarcane molasses extracts containing heat-induced compounds. | Extracts showed significant free radical scavenging ability in DPPH, ABTS, and FRAP assays, indicating antioxidant potential. | nih.gov, researchgate.net |

| Antimicrobial Potential | General review of compounds from sugarcane. | Phytochemicals and heat-induced compounds from sugarcane are noted for their potential antimicrobial activities. | researchgate.net |

| Chemical Reactivity | Use in multi-component organic synthesis. | The compound serves as a key building block for creating complex heterocyclic molecules, some with potential biological activity. | nih.gov, researchgate.net |

Potential Contribution to Antimicrobial Properties of Natural Extracts

Studies have noted that phytochemicals and heat-induced compounds generated during the industrial processing of sugarcane possess potential antimicrobial activities. researchgate.net Although direct antimicrobial testing of pure this compound is not extensively documented in the reviewed literature, its identity as a Maillard reaction product places it within a class of compounds recognized for their bioactive potential. researchgate.net

Furthermore, the cyclopentanone (B42830) structural framework is present in various natural and synthetic compounds that exhibit antimicrobial effects. Research into multi-component reactions has utilized this compound to synthesize novel, complex molecules, with some resulting products being investigated for antibacterial properties. researchgate.netmodares.ac.ir This suggests that while the compound itself may contribute to the antimicrobial profile of extracts, it also serves as a valuable precursor for developing new agents with potential antimicrobial applications.

Influence on Organoleptic Properties in Food Science

The formation of this compound is directly linked to the Maillard reaction, a cornerstone of flavor chemistry. nih.gov This series of reactions is responsible for the desirable color, aroma, and taste of a wide array of cooked, baked, and roasted foods. The compound has been specifically identified in sugarcane molasses and is also a product of pyrolysis, a thermal decomposition process. nih.govnii.ac.jp

As a highly reactive intermediate with three carbonyl groups, this compound can readily participate in further chemical transformations. It can react with amino compounds and other intermediates to contribute to the formation of:

Melanoidins: Brown, high-molecular-weight polymers that provide the characteristic color of baked goods, roasted coffee, and seared meat.

Flavor Compounds: It acts as a precursor to a variety of volatile and non-volatile molecules that create complex flavor profiles, ranging from caramellic and roasted to savory notes.

Therefore, the presence of this compound in a food product is an indicator of thermal processing and its concentration can influence the final sensory attributes.

Broader Biological Applications and Interactions with Biochemical Pathways

Beyond its role in food chemistry, this compound is a valuable building block in synthetic organic chemistry. Its reactivity is harnessed in multi-component reactions to construct complex, functionalized molecules that would be difficult to synthesize through traditional methods. nih.govresearchgate.netdntb.gov.ua Researchers have used it to create novel heterocyclic systems, such as pyran and pyrimidine (B1678525) derivatives, which are scaffolds of interest in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.net

The structural motifs found in this compound are reminiscent of some found in natural products, providing insight into potential biochemical pathways. solubilityofthings.com The presence of multiple electrophilic carbonyl centers gives it the potential to interact with nucleophilic sites in biological macromolecules like proteins, a reactivity that is fundamental to many biological processes and also to the mechanisms of certain drugs. solubilityofthings.com As a product of the Maillard reaction, it belongs to a class of compounds that can lead to the formation of Advanced Glycation End-products (AGEs), which are implicated in various biochemical pathways associated with aging and metabolic diseases.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) |

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 3-Methyl-1,2,4-cyclopentanetrione from complex mixtures. Gas chromatography, in particular, is well-suited for the analysis of this volatile compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds. jmchemsci.com For the analysis of this compound, a typical method would involve headspace solid-phase microextraction (HS-SPME) for sample preparation, which is a solvent-free, robust, and replicable technique for extracting volatile analytes from a sample matrix. wjarr.com

While specific GC-MS parameters for the analysis of pure this compound are not extensively documented in publicly available literature, a general approach can be inferred from methods used for analyzing volatile compounds in food matrices where it might be present, such as coffee. nih.gov A likely method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS or HP-INNOWAX column. mdpi.com The oven temperature would be programmed to start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250-280°C) to ensure the separation of a wide range of volatile compounds. mdpi.com

The mass spectrometer would be operated in electron ionization (EI) mode, typically at 70 eV. nih.gov The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions, which are used for identification. For this compound (C₆H₆O₃, molecular weight: 126.11 g/mol ), the molecular ion peak would be observed at an m/z of 126. nih.gov A key fragment ion would likely appear at m/z 98, corresponding to the loss of a carbonyl group (CO).

To enhance volatility and improve chromatographic performance, derivatization with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. The Kovats Retention Index, a relative measure of retention time, for this compound has been reported as 1090 on a semi-standard non-polar column. nih.gov

Table 1: Illustrative GC-MS Parameters for Volatile Compound Profiling

| Parameter | Typical Value/Condition |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 10 min) |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 30-350 |

| Transfer Line Temp | 250°C |

This table represents a typical method and may require optimization for specific applications.

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While GC-MS is excellent for detection and identification, other spectroscopic techniques are essential for the complete structural elucidation of a molecule like this compound. These methods provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Comprehensive, publicly available ¹H and ¹³C NMR and IR spectral data specifically for this compound are not readily found. However, the expected spectral characteristics can be inferred from its known structure and by comparison with analogous compounds like 3-methylcyclopentanone (B121447) and other cyclic ketones. chemicalbook.comdocbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group protons and the methylene (B1212753) and methine protons of the cyclopentane (B165970) ring. The chemical shifts and splitting patterns of these signals would provide information about their chemical environment and connectivity.

¹³C NMR: The carbon-13 NMR spectrum would be expected to display distinct signals for the three carbonyl carbons, the methyl carbon, and the carbons of the cyclopentane ring. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region for ketones.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1800 cm⁻¹. The presence of three carbonyl groups might lead to a complex pattern of absorption in this region. Additionally, C-H stretching and bending vibrations for the methyl and cyclopentane ring protons would be observed. jmchemsci.com

Advanced Sensory Analysis for Functional Assessment

Beyond instrumental analysis that focuses on chemical structure, advanced sensory analysis techniques can provide insights into the functional properties of a compound, such as its contribution to flavor and aroma.

An electronic nose is a device equipped with an array of chemical sensors that respond to volatile compounds, mimicking the human sense of smell. baristamagazine.comcoffeefactz.commdpi.com These instruments are increasingly used in flavor research to obtain a "fingerprint" of a sample's aroma profile. The sensor array typically consists of various types of sensors, such as metal oxide semiconductor (MOS) sensors, which show changes in electrical resistance upon exposure to volatile organic compounds. zk-instru.com

While no studies have been found that specifically detail the analysis of pure this compound with an electronic nose, the technology is well-suited for detecting ketones and other volatile compounds that contribute to the aroma of food products like coffee and Maillard reaction products, where this compound may be present. nih.govnih.govnih.gov The response of the sensor array generates a pattern that can be analyzed using chemometric techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to differentiate between samples. nih.gov

Table 2: Common Sensor Types in Electronic Noses and Their Target Compound Classes

| Sensor Type | Target Compound Classes |

| Metal Oxide Semiconductor (MOS) | Alcohols, Aldehydes, Ketones , Hydrocarbons, Aromatic Compounds, Nitrogen Oxides, Carbon Monoxide |

| Conducting Polymer (CP) | Alcohols, Aromatic Compounds, Chlorinated Compounds |

| Quartz Crystal Microbalance (QCM) | Aromatic Compounds, Amines, Alcohols |

| Surface Acoustic Wave (SAW) | A wide range of volatile organic compounds |

This table provides a general overview of sensor types and their sensitivities.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

A significant future focus will be the development of environmentally benign synthetic routes to 3-Methyl-1,2,4-cyclopentanetrione and its derivatives. Traditional organic syntheses are often being re-evaluated in favor of methods that align with the principles of green chemistry, aiming to reduce hazardous waste and energy consumption.

Future research should explore:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds, such as 1,3,5-triazine (B166579) derivatives, and could be adapted for the synthesis of cyclopentanetriones. researchgate.net

Aqueous Media Reactions: Developing synthetic pathways that utilize water as a solvent is a cornerstone of green chemistry. Research into the use of reagents like (Me3Si)3SiH for radical-based transformations in water demonstrates the feasibility of conducting complex reactions in aqueous media, a strategy that could be applied here. organic-chemistry.org

Atom-Economical Tandem Reactions: Designing syntheses that form multiple chemical bonds in a single operation, known as tandem or cascade reactions, maximizes efficiency and reduces waste. nih.govyoutube.com Investigating nickel-catalyzed or ruthenium-catalyzed tandem processes could lead to more efficient and sustainable routes to functionalized cyclopentane (B165970) systems. nih.govorganic-chemistry.org

Use of Greener Solvents and Catalysts: The exploration should include replacing hazardous solvents with more sustainable alternatives and developing recyclable, non-toxic catalysts to minimize the environmental impact of synthesis.

In-depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing synthetic yields and predicting novel transformations. While general mechanisms for reactions of dicarbonyl compounds are known, specific investigations into this trione (B1666649) are a key area for future work.

Key research avenues include:

Computational Mechanistic Studies: Density Functional Theory (DFT) has proven invaluable for investigating complex reaction pathways, including cycloadditions and rearrangements in other carbonyl compounds. researchgate.netacs.orgacs.org Applying DFT calculations can help map the energy landscapes of potential synthetic routes, identify transition states, and rationalize the formation of specific products or intermediates. researchgate.net

Tandem Reaction Pathway Investigation: For newly developed tandem syntheses, it is essential to elucidate the sequence of events. Mechanistic studies, combining experimental evidence (like intermediate trapping) and computational analysis, can unravel the intricate steps of these one-pot transformations. nih.govyoutube.com

Exploring Reaction Dynamics: Modern computational chemistry allows for going beyond static transition states to explore the dynamical features of a reaction, providing a more complete picture of how reactants are converted to products. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools not just for understanding reactions but also for predicting the properties of yet-unsynthesized molecules. Building on existing computational data for this compound nih.gov, future research can leverage advanced modeling to guide experimental work.

Future directions in this area include:

Property Prediction: While basic properties have been estimated using methods like the Joback method nih.gov, more sophisticated computational models can be developed to accurately predict spectroscopic signatures (NMR, IR), redox potentials, and other physicochemical properties.

Virtual Screening for Biological Activity: Computational docking can be used to screen virtual libraries of this compound derivatives against the active sites of biological targets like enzymes or receptors. This can help prioritize which derivatives to synthesize for biological testing.

Polymer and Material Design: The properties of polymers derived from cyclic ketones are influenced by factors like molecular weight and crystallinity. numberanalytics.com Computational models can be used to predict the properties of polymers that could be synthesized from this compound, for example through ring-opening polymerization, guiding the design of new materials with desired thermal or mechanical characteristics. numberanalytics.com

Comprehensive Investigations into Biological Activities and Structure-Activity Relationships

The structural motifs present in this compound are found in various biologically active molecules. This suggests that the compound and its derivatives could possess interesting pharmacological properties, an area that remains largely unexplored.

A systematic research program should involve:

Broad-Spectrum Biological Screening: Testing the parent compound and a library of its derivatives against a wide range of biological targets, including cancer cell lines, bacteria, and viruses. Similar heterocyclic compounds have shown promise as anticancer and antiviral agents. rsc.orgresearchgate.net

Synthesis of Chiral Derivatives: Chirality can have a profound impact on biological activity. mdpi.com Synthesizing and testing enantiomerically pure forms of this compound derivatives is a critical step, as seen in studies of chiral rhenium complexes that showed enhanced antimicrobial efficacy. mdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and observing the corresponding changes in biological activity, researchers can establish clear SARs. google.com This knowledge is essential for the rational design of more potent and selective therapeutic agents. google.com

The table below outlines a potential framework for a preliminary SAR study.

| Modification Position | Example Functional Group | Potential Biological Target |

| Methyl Group (C3) | Ethyl, Propyl, Phenyl | Kinases, Proteases |

| Methylene (B1212753) Group (C5) | Hydroxyl, Amino, Halogen | Enzymes, Receptors |

| Carbonyl Groups | Thionation, Imine formation | Metalloproteases, DNA |

Exploration of Novel Applications in Emerging Fields

Beyond potential pharmaceutical applications, the unique structure of this compound makes it an attractive building block for materials science and other emerging technologies.

Future research should explore its potential as:

A Monomer for High-Performance Polymers: Cyclic ketones can undergo ring-opening polymerization to produce polyesters. numberanalytics.comrsc.org Investigating the polymerization of this compound could lead to new polymers with unique properties suitable for coatings, adhesives, or biomedical devices. numberanalytics.com The presence of multiple carbonyl groups offers potential for post-polymerization modification.

A Building Block for Perfumes and Fine Chemicals: Fully saturated polycyclic compounds containing a ketone functionality are valuable components in the fragrance industry. google.com Derivatives of this compound could be explored for their olfactory properties.

A Precursor for Polycarbonates and Polyesters: Ketone-containing compounds are used to prepare bisphenols, which are key monomers for producing robust polymers like polycarbonates. google.com The utility of this trione in such applications warrants investigation.

Refinement and Standardization of Analytical Protocols for Trace Analysis in Diverse Matrices

As the compound finds more applications, the need for sensitive and reliable analytical methods to detect and quantify it at trace levels in various samples becomes critical.

Key areas for development include:

Method Validation for Complex Matrices: Standard methods for detecting ketones, such as HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), are well-established for air samples. keikaventures.comepa.gov These methods need to be adapted, optimized, and rigorously validated for more complex matrices like food, beverages, soil, and biological tissues. researchgate.netscielo.br

Development of High-Sensitivity Protocols: For environmental monitoring and food safety, detecting contaminants at very low concentrations is essential. researchgate.netnih.gov Research should focus on developing methods with lower detection limits, potentially using techniques like GC-MS/MS or UHPLC-MS/MS. researchgate.net

In-Situ and Non-Destructive Analysis: Exploring advanced techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) for real-time analysis of volatile emissions from samples or X-ray based techniques for non-destructive analysis of solid samples could provide new ways to study the compound's fate and distribution in environmental systems. nih.govmdpi.com

The table below summarizes common analytical techniques that could be standardized for this compound.

| Technique | Matrix | Typical Derivatizing Agent | Key Advantages |

| HPLC-UV | Air, Water | 2,4-Dinitrophenylhydrazine (DNPH) | Robust, widely available epa.gov |

| GC-MS | Food, Environmental | None required, or PFBHA | High sensitivity and specificity researchgate.net |

| UHPLC-MS/MS | Biological Fluids, Food | DNPH | Excellent for trace quantification in complex mixtures researchgate.net |

Q & A

Q. What are the established synthetic routes for 3-methyl-1,2,4-cyclopentanetrione, and what experimental challenges are commonly encountered?

Answer: Synthesis of this compound (CAS 4505-54-8) often involves cyclization or oxidation of methyl-substituted cyclopentane precursors. Key challenges include:

- Instability of intermediates : Carbethoxy derivatives (e.g., 3,5-dicarbethoxy-1,2,4-cyclopentanetrione) are prone to hydrolysis, requiring anhydrous conditions and inert atmospheres .

- Purification : Due to its polar nature, chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical.

- Characterization : Use a combination of -NMR (to confirm methyl substitution at position 3) and IR spectroscopy (to identify carbonyl stretching bands at ~1700–1750 cm) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

- GC-MS : Optimal for volatile derivatives. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility. Key spectral features include m/z 126 (molecular ion) and fragment ions at m/z 98 (loss of CO) .

- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/water (70:30) and detection at 210–230 nm (for carbonyl groups). Retention time typically 6–8 minutes .

- Validation : Include spike-recovery tests (85–110% recovery) and calibration curves (R > 0.995) for reproducibility .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

- Density : 1.284 g/cm at 20°C .

- Boiling point : 256.9°C at 760 mmHg (sublimes under reduced pressure) .

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol; insoluble in hexane .

- Stability : Degrades in aqueous solutions (pH > 8) via keto-enol tautomerism. Store under nitrogen at –20°C .

Advanced Research Questions

Q. How does temperature influence the dimerization kinetics of this compound in acetonitrile?

Answer: Kinetic studies (e.g., -NMR monitoring) show temperature-dependent dimerization:

- Rate constants : At 24.6°C, ; increases to at 44.9°C (activation energy ) .

- Mechanism : Dimerization proceeds via radical intermediates or Michael addition, confirmed by ESR spectroscopy and deuterium labeling .

- Experimental design : Use pseudo-first-order conditions with excess monomer and monitor carbonyl peak shifts (δ 200–220 ppm in -NMR) .

Q. How can structural discrepancies in literature reports of this compound derivatives be resolved?

Answer: Contradictions in carbethoxy derivatives (e.g., 2,2',4- vs. 3-carbethoxy isomers) arise from:

- Hydrolysis artifacts : Verify synthesis conditions (e.g., anhydrous vs. humid environments) using Karl Fischer titration .

- X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., methyl at C3 vs. C2) with single-crystal diffraction (CCDC deposition recommended) .

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G** basis set) .

Q. What role does this compound play in biological systems, and how can its pharmacological potential be evaluated?

Answer:

- Anticancer activity : In P. guajava extracts, it stabilizes platinum nanoparticles (5.45% abundance) with cytotoxic effects on breast cancer cells (IC = 12 µM). Validate via MTT assays and ROS generation measurements .

- Endocrine disruption : Listed in EPA’s screening program (CAS 4505-54-8). Use yeast estrogen screens (YES assay) or receptor-binding studies (e.g., ERα/ERβ competitive binding) .

- Metabolic profiling : Track in vivo stability via -labeling and autoradiography in rodent models .

Q. What computational tools are suitable for modeling the tautomeric equilibria of this compound?

Answer:

- Software : Gaussian 16 or ORCA for quantum mechanical calculations.

- Tautomer prediction : Use the enol-keto equilibrium module in MarvinSketch (ChemAxon) with pKa estimation (~4.5 for enol form) .

- MD simulations : GROMACS with OPLS-AA force field to model solvent effects (e.g., water vs. DMSO) on tautomer ratios .

Q. Notes

- Methodological focus : Emphasized experimental protocols, validation steps, and interdisciplinary approaches.

- Advanced tools : Integrated kinetics, computational modeling, and pharmacological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.